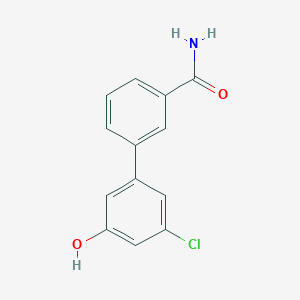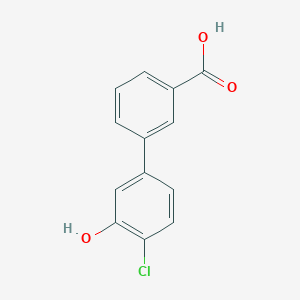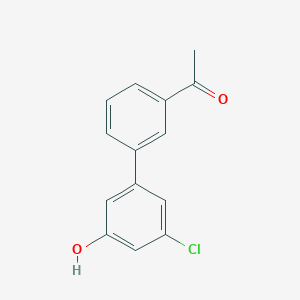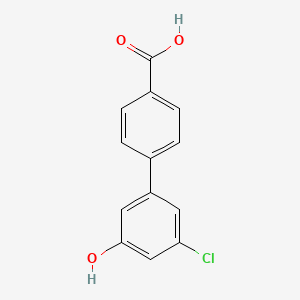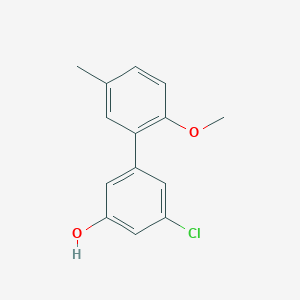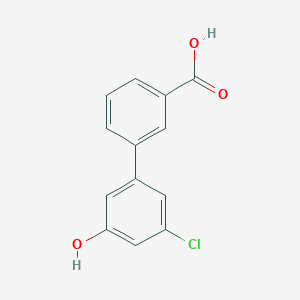
5-(3-Carboxyphenyl)-3-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Carboxyphenyl)-3-chlorophenol, 95% (5-CP-3-CP) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that has a molecular weight of 219.55 g/mol and a melting point of 105-106°C. 5-CP-3-CP is a relatively stable compound that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO).
作用機序
The mechanism of action of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% is not well understood. It is believed that the compound binds to acetylcholinesterase and prevents the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the body, which can have a variety of effects, depending on the target tissue. For example, in the brain, an increase in acetylcholine can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% are not well understood. However, it is believed that the compound may have a variety of effects, depending on the target tissue. For example, in the brain, it may lead to increased alertness and improved cognitive function. In addition, it may also have an effect on the cardiovascular system, as it has been shown to reduce the levels of cholesterol in the blood.
実験室実験の利点と制限
The main advantage of using 5-(3-Carboxyphenyl)-3-chlorophenol, 95% in laboratory experiments is that it is a relatively stable compound that is soluble in organic solvents. This makes it easy to work with and allows for the synthesis of a variety of other compounds. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the mechanism of action of the compound is not well understood, which can limit its usefulness in certain experiments.
将来の方向性
Given the potential of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% in scientific research, there are a number of potential future directions that could be explored. These include further research into the mechanism of action of the compound, as well as its potential therapeutic applications. In addition, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be conducted into the synthesis of other compounds using 5-(3-Carboxyphenyl)-3-chlorophenol, 95% as a starting material.
合成法
5-(3-Carboxyphenyl)-3-chlorophenol, 95% can be synthesized through a multi-step reaction. The first step involves the reaction of 3-chlorophenol with sodium hydroxide to form the sodium salt of 3-chlorophenol. This sodium salt is then reacted with 5-chloro-2-hydroxybenzaldehyde to form 5-(3-Carboxyphenyl)-3-chlorophenol, 95%. The reaction is carried out in aqueous media and is catalyzed by a strong acid, such as hydrochloric acid. The product is then purified by recrystallization and can be isolated as a white crystalline solid.
科学的研究の応用
5-(3-Carboxyphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 5-chloro-2-hydroxybenzaldehyde and 3-chloro-2-hydroxybenzoic acid. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. In addition, 5-(3-Carboxyphenyl)-3-chlorophenol, 95% has been used as a model compound for studying the mechanism of action of certain drugs, such as the anticonvulsant phenytoin.
特性
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWRMRXRVCHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685959 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)-3-chlorophenol | |
CAS RN |
1262002-87-8 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







